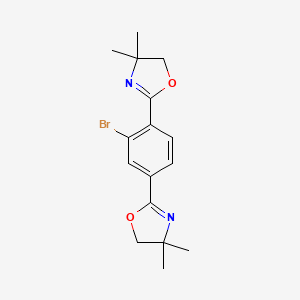

3-((S)-1-苯乙基氨基)丁酸甲酯

描述

Methyl butanoate, also known under the systematic name methyl butanoate, is the methyl ester of butyric acid . Like most esters, it has a fruity odor, in this case resembling apples or pineapples . At room temperature, it is a colorless liquid with low solubility in water, upon which it floats to form an oily layer .

Synthesis Analysis

The synthesis of an ester can be accomplished in one of several ways. In a lab, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist .Molecular Structure Analysis

The molecular formula of methyl butanoate is C5H10O2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

Methyl Butanoate (MB) is an essential model frequently used to represent the ester group of reactions in saturated methyl esters of large chain . A reduction strategy is proposed to obtain a reduced kinetic mechanism for the MB .Physical And Chemical Properties Analysis

Methyl butanoate has a molar mass of 102.132 Da . It has a fruity odor, resembling apples or pineapples . At room temperature, it is a colorless liquid with low solubility in water .科学研究应用

1. 合成应用

3-((S)-1-苯乙基氨基)丁酸甲酯用于各种化合物的非对映选择性合成中。Kumar 等人(2010 年)展示了其在 3-芳基-5-(芳基烷基)-6-甲基-1-(1-苯乙基)硫代四氢嘧啶-4(1H)-酮合成中的应用,突出了其在复杂有机合成中实现立体化学控制的作用 (Kumar、Raghavaiah、Mobin 和 Nair,2010 年)。

2. 分析和结构表征

3-((S)-1-苯乙基氨基)丁酸甲酯类似物是全面分析和结构表征的主题。Dybowski 等人(2021 年)使用各种光谱和色谱技术分析了 3-((S)-1-苯乙基氨基)丁酸甲酯的类似物 MDMB-4en-PINACA,为合成大麻素的更广泛理解做出了贡献 (Dybowski、Holowinski、Typek 和 Dawidowicz,2021 年)。

3. 生物燃料中的自燃化学

在生物燃料研究中,密切相关的化合物丁酸甲酯得到了广泛研究。Jiao、Zhang 和 Dibble(2015 年)研究了丁酸甲酯自燃化学的热力学和动力学,提供了对生物柴油燃料燃烧过程的见解 (Jiao、Zhang 和 Dibble,2015 年)。

4. 缓蚀

3-((S)-1-苯乙基氨基)丁酸甲酯衍生物在缓蚀中具有应用。Tansuğ 等人(2014 年)合成了一种衍生物 3-((2-巯基苯基)亚氨基)丁酸甲酯 (MMPB) 用于铜保护,突出了其在形成复杂键和提供耐腐蚀性方面的效率 (Tansuğ、Tüken、Gİray、Fındıkkıran、Sığırcık、Demirkol 和 Erbil,2014 年)。

5. 食品安全和质量

与 3-((S)-1-苯乙基氨基)丁酸甲酯相关的化合物也用于食品安全研究。Hu 等人(2020 年)使用 3-甲基丁酸(一种相关化合物)作为代谢标记,研究了金黄色葡萄球菌在猪肉中产生挥发性生物标记物。这项研究有助于开发快速且具有成本效益的方法来检测食源性病原体 (Hu、Yu、Chen、Tang、Wang、Li 和 Tang,2020 年)。

作用机制

安全和危害

未来方向

As Methyl Butanoate (MB) is an essential model frequently used to represent the ester group of reactions in saturated methyl esters of large chain, this paper proposes a reduction strategy and uses it to obtain a reduced kinetic mechanism for the MB . This could lead to a better understanding of the combustion processes of biodiesel fuels .

属性

IUPAC Name |

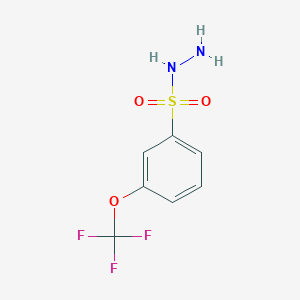

methyl 3-[[(1S)-1-phenylethyl]amino]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-10(9-13(15)16-3)14-11(2)12-7-5-4-6-8-12/h4-8,10-11,14H,9H2,1-3H3/t10?,11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRAFHBCFBWYWHQ-DTIOYNMSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)NC(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC(C)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![L-Valine, N-[(2-propen-1-yloxy)carbonyl]-](/img/structure/B3085378.png)

![Methyl 3-{[(4-fluorophenyl)methyl]amino}butanoate](/img/structure/B3085394.png)